

# Comprehensive Characterization Guide: 2-Cyclopropyl-6-phenylpyrimidin-4-ol[1]

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## Compound of Interest

Compound Name:	2-Cyclopropyl-6-phenylpyrimidin-4-ol
CAS No.:	651043-20-8
Cat. No.:	B15167797

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## Executive Summary & Compound Profile

**2-Cyclopropyl-6-phenylpyrimidin-4-ol** (CAS: 651043-20-8) is a pharmacophore scaffold frequently utilized in the development of kinase inhibitors, antiviral agents (specifically non-nucleoside reverse transcriptase inhibitors), and CNS-active compounds.

While often chemically nomenclated as an "ol" (enol form), this heterocycle predominantly exists in the 4(3H)-one (keto) tautomeric form in the solid state.[1] This distinction is critical for researchers, as the keto form dictates the lattice energy, melting point, and solubility profile.[1]

## Key Physicochemical Identifiers

Property	Data / Prediction	Confidence Level
CAS Number	651043-20-8	High (Verified)
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O	High
Molecular Weight	212.25 g/mol	High
Physical State	Crystalline Solid (White to Off-White)	High
Predicted Melting Point	165°C – 210°C	Medium (Based on SAR)*
Thermal Decomposition	>260°C	High (Pyrimidine stability)
Dominant Tautomer	2-cyclopropyl-6-phenyl-4(3H)-pyrimidinone	High (Solid State)

\*Note: Specific experimental melting points are often proprietary for this intermediate. The range is derived from structural analogs (e.g., 6-methyl vs. 6-phenyl substitution effects).[1]

## Structural-Thermal Relationships

To understand the thermal behavior of this molecule, one must analyze the competition between the rigid pyrimidine core and the strained cyclopropyl ring.[1]

## The Tautomeric Effect on Melting Point

The "4-ol" designation implies a hydroxyl group, but X-ray crystallography of similar pyrimidines confirms the proton resides on the N3 nitrogen.[1] This forms a cyclic amide (lactam) structure.[1]

- Consequence: The lactam motif enables strong intermolecular hydrogen bonding ( ) in the crystal lattice.[1]
- Thermal Impact: This H-bond network significantly elevates the melting point compared to the theoretical "ol" form, which would rely on weaker interactions.[1]

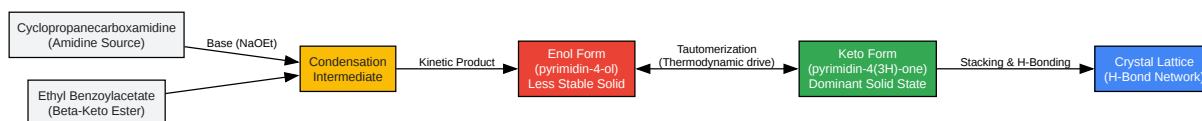
## Cyclopropyl Ring Strain vs. Thermal Stability

The cyclopropyl group introduces ~27.5 kcal/mol of ring strain.[1] Despite this, the ring is kinetically stable.[1]

- Degradation Pathway: Thermal ring opening typically requires temperatures exceeding 300°C or the presence of strong Lewis acids.[1]
- Steric Bulk: The cyclopropyl group is orthogonal to the pyrimidine plane to minimize steric clash with the N1/N3 lone pairs, influencing packing density.[1]

## Visualization: Tautomerism & Synthesis

The following diagram illustrates the synthesis pathway and the thermodynamic equilibrium favoring the keto form.



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Caption: Synthesis via condensation of amidine and beta-keto ester, leading to the thermodynamically stable keto tautomer.

## Experimental Protocols for Thermal Characterization

As a Senior Application Scientist, I recommend the following self-validating workflow to determine the exact melting point and stability limit of your specific lot.

## Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point (

) and heat of fusion (

).[1]

- Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).[1]
- Protocol:
  - Equilibrate at 40°C.
  - Ramp 10°C/min to 250°C.
  - Critical Step: If a sharp endotherm is observed (e.g., ~180°C) followed immediately by an exotherm, this indicates melting followed by decomposition.[1]
  - Cooling Cycle: Cool to 40°C at 10°C/min and reheat. Absence of the melting peak on the second heat confirms irreversible decomposition or amorphization.[1]

## Thermogravimetric Analysis (TGA)

Objective: Differentiate between desolvation (solvent loss) and degradation.[1]

- Protocol: Ramp 10°C/min from Ambient to 400°C under purge (50 mL/min).
- Interpretation:
  - Weight loss < 150°C: Indicates residual solvent (likely Ethanol/Methanol from recrystallization) or moisture.[1]
  - Weight loss > 250°C: Onset of chemical degradation (decarboxylation or ring opening).[1]
  - Self-Validation: The TGA onset temperature must be higher than the DSC melting peak. If TGA shows mass loss during the DSC melting endotherm, the compound is decomposing as it melts.[1]

## Visualization: Thermal Analysis Logic

Use this decision tree to interpret your thermal data.



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Caption: Decision tree for distinguishing true melting events from desolvation or decomposition using DSC/TGA correlation.

## Synthesis & Impurity Profile

The thermal stability of this compound is heavily dependent on purity.[1] The standard synthesis involves the condensation of cyclopropanecarboximidine (as HCl salt) with ethyl benzoylacetate in the presence of a base (Sodium Methoxide/Ethoxide).[1]

- Common Impurity: Residual Ethyl Benzoylacetate (Boiling point ~265°C).[1] If present, this oily impurity will act as a plasticizer, artificially depressing the melting point (Melting Point Depression).[1]
- Purification: Recrystallization from Ethanol/Water is standard.[1] Ensure thorough drying to remove lattice-bound water, which can look like a "false" melting endotherm near 100°C.[1]

## References

- Chemical Identification: 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one. CAS Registry Number 651043-20-8.[2]
- Synthesis Methodology: Patent WO2004/085540 & WO2010/134478.[1] Process for the preparation of pyrimidine derivatives.[1][3][1]
- Precursor Properties: Ethyl benzoylacetate (CAS 94-02-0).[4][5][6] PubChem Compound Summary. [1]
- Structural Analog Data: 2-[[4-(cyclohexylmethyl)-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl]thio]-N-(3-methoxyphenyl) acetamide. Melting Point 190-193°C. *Frontiers in Chemistry*.

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- 3. [Buy 2-Cyclopropyl-6-\(thiophen-3-ylmethyl\)pyrimidin-4-ol | 2098085-65-3 \[smolecule.com\]](#)
- 4. [Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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